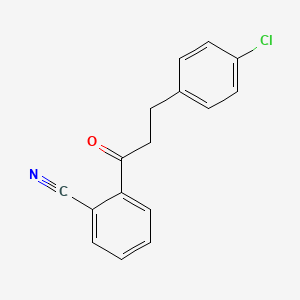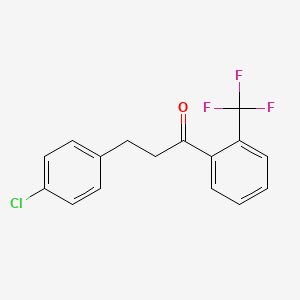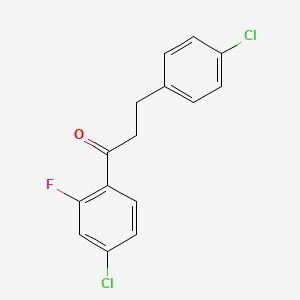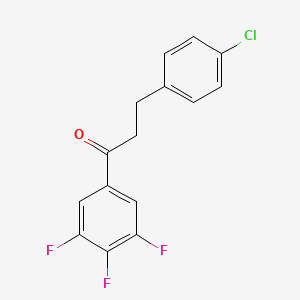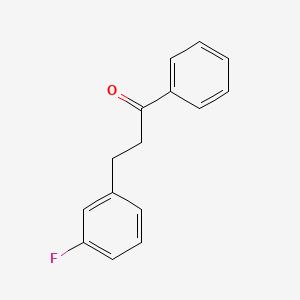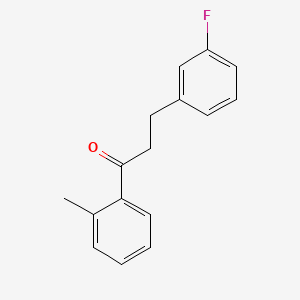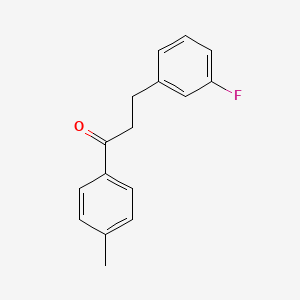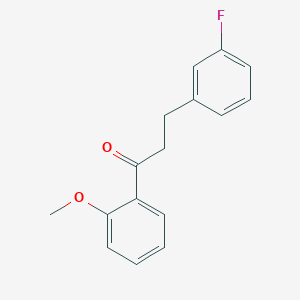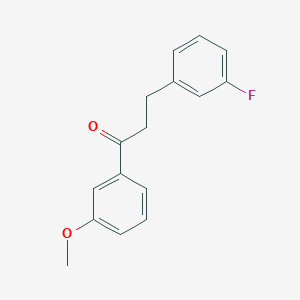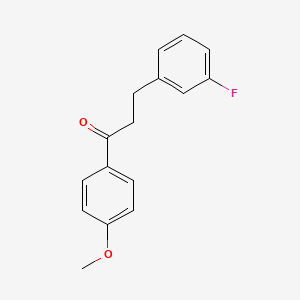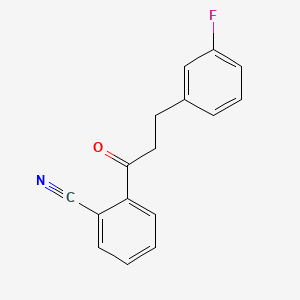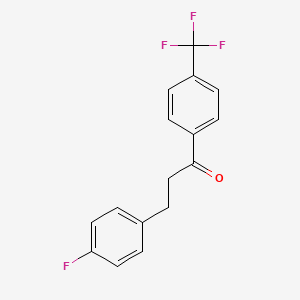
3-(4-Fluorophenyl)-4'-trifluoromethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. The general synthetic route is as follows:
Starting Materials: The synthesis begins with 4-fluorobenzene and 4-trifluoromethylbenzoyl chloride.
Catalyst: Anhydrous aluminum chloride (AlCl3) is used as a catalyst.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or chloroform at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Procedure: The 4-fluorobenzene is added to a solution of 4-trifluoromethylbenzoyl chloride in the presence of anhydrous aluminum chloride. The mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
Workup: After completion of the reaction, the mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall productivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Fluorophenyl)-4’-trifluoromethylbenzoic acid.
Reduction: Formation of 3-(4-Fluorophenyl)-4’-trifluoromethylpropanol.
Substitution: Formation of halogenated derivatives such as 3-(4-Fluorophenyl)-4’-trifluoromethyl-2-chloropropiophenone.
Scientific Research Applications
3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings enhance its binding affinity and specificity towards these targets. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone: Similar structure with a chlorine atom instead of a fluorine atom.
3-(4-Fluorophenyl)-4’-methylpropiophenone: Similar structure with a methyl group instead of a trifluoromethyl group.
3-(4-Fluorophenyl)-4’-trifluoromethylacetophenone: Similar structure with an acetophenone backbone instead of a propiophenone backbone.
Uniqueness
3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group, which impart distinct electronic and steric properties
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNCFKZTBYMDDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644591 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654673-19-5 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
